3-Methoxybenzyl alcohol
Description
Contextualization within Aromatic Alcohol Chemistry
Aromatic alcohols are a class of organic compounds where a hydroxyl (-OH) group is attached to a carbon atom which is, in turn, bonded to an aromatic ring. wikipedia.org This is distinct from phenols, where the hydroxyl group is directly bonded to the aromatic ring. wikipedia.org 3-Methoxybenzyl alcohol, with its IUPAC name (3-methoxyphenyl)methanol, fits squarely into this category. thermofisher.com Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) (-OCH3) group and a hydroxymethyl (-CH2OH) group at positions 1 and 3, respectively.
The presence of the methoxy group at the meta-position relative to the alcohol function is crucial to its chemical personality. This substituent exerts an electron-donating effect through resonance and an electron-withdrawing effect through induction, which influences the reactivity of both the aromatic ring and the benzylic alcohol. This electronic nature distinguishes it from its isomers, 4-methoxybenzyl alcohol and 2-methoxybenzyl alcohol, and from the parent compound, benzyl (B1604629) alcohol, leading to different outcomes in various chemical transformations.
Significance as a Research Target and Chemical Intermediate
The primary significance of this compound in academic research lies in its role as a versatile chemical intermediate. thermofisher.comlookchem.comapolloscientific.co.ukchemicalbook.com It serves as a fundamental building block for the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, and dyestuffs. lookchem.comchemicalbook.com For instance, it is a key intermediate in the synthesis of 3-methoxybenzyl chloride, which in turn is a crucial component for producing the cardiovascular drug clonidine (B47849) hydrochloride. google.com
Beyond its use in established synthetic routes, this compound is also a target of research aimed at developing new and more efficient synthetic methodologies. Researchers are continuously exploring novel ways to synthesize this compound itself, aiming for processes that are safer, have higher yields, and are less complex than traditional methods. google.com One patented method, for example, outlines a synthesis starting from m-chlorobenzaldehyde to circumvent the risks and complexities associated with other routes. google.com
Furthermore, the reactivity of the hydroxyl group and the aromatic ring of this compound makes it a valuable substrate for studying various chemical reactions. For example, it has been used as a protecting group for the hydroxy function in organic synthesis, where its removal can be controlled under specific conditions. jst.go.jp
Scope and Research Imperatives
Current research involving this compound is multifaceted. A significant area of investigation is the development of sustainable and environmentally friendly methods for its production. This includes exploring catalytic systems, such as the use of bifunctional cobalt-hydroxyapatite catalysts to produce aromatic alcohols from non-petroleum sources like ethanol (B145695). acs.orgresearchgate.net
Another important research imperative is the exploration of its utility in the synthesis of novel compounds with potential biological activity. For example, derivatives of benzyl alcohol have been synthesized and investigated for their antibacterial properties. semanticscholar.org The synthesis of glycosides of related methoxybenzyl alcohols has also been studied to enhance properties like antioxidant activity. nih.gov
Future research is likely to continue focusing on green chemistry approaches for the synthesis of this compound and its derivatives. Additionally, a deeper understanding of its metabolic pathways and the biological activities of its derivatives will likely drive further investigation in medicinal chemistry and pharmacology. The development of new catalytic systems for the selective transformation of this compound will also remain a key area of academic inquiry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methoxyphenyl)methanol | |
|---|---|---|
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InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGNZLVHOZEOPV-UHFFFAOYSA-N | |
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Canonical SMILES |
COC1=CC=CC(=C1)CO | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID20220001 | |
| Record name | 3-Methoxybenzyl alcohol | |
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Molecular Weight |
138.16 g/mol | |
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Physical Description |
Light yellow or light brown liquid; [Acros Organics MSDS] | |
| Record name | 3-Methoxybenzyl alcohol | |
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CAS No. |
6971-51-3 | |
| Record name | 3-Methoxybenzyl alcohol | |
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| Record name | 3-Methoxybenzyl alcohol | |
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| Record name | 3-Methoxybenzyl alcohol | |
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| Record name | 3-methoxybenzyl alcohol | |
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| Record name | 3-METHOXYBENZYL ALCOHOL | |
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Advanced Synthetic Methodologies for 3 Methoxybenzyl Alcohol and Its Derivatives
Catalytic Hydrogenation and Reduction Strategies
Catalytic hydrogenation and chemical reduction represent the most conventional and widely employed methods for the synthesis of 3-methoxybenzyl alcohol from its corresponding aldehyde, 3-methoxybenzaldehyde (B106831). These strategies are characterized by their efficiency and scalability, albeit with varying degrees of selectivity and operational complexity.
Heterogeneous Catalysis for Aldehyde Reduction (e.g., Raney Nickel applications)
Heterogeneous catalysis, utilizing a solid-phase catalyst in a liquid-phase reaction, is a cornerstone of industrial aldehyde reduction. Raney Nickel, a finely powdered nickel-aluminium alloy, is a prominent catalyst in this domain. pnas.org It is prized for its high surface area and adsorbed hydrogen, making it an effective agent for the hydrogenation of carbonyl groups. pnas.org
The reduction of aromatic aldehydes, such as 3-methoxybenzaldehyde, to their corresponding primary alcohols is readily achieved using Raney Nickel. researchgate.net This process typically involves refluxing the aldehyde in a suitable solvent like 2-propanol in the presence of the Raney Nickel catalyst. researchgate.net While highly effective for the carbonyl reduction, controlling the reaction conditions is crucial to prevent the over-reduction of the aromatic ring, a potential side reaction with this catalyst. dergipark.org.trnih.gov The catalytic activity can be retained for multiple uses, making it a cost-effective option. researchgate.net A method has also been developed for the direct, one-step reduction of aromatic nitriles to aromatic aldehydes using Raney Nickel, which could then be further reduced to the alcohol. asm.org
Table 1: Heterogeneous Catalytic Reduction of Aldehydes
| Catalyst | Substrate | Product | Key Conditions | Reference |
|---|---|---|---|---|
| Raney Nickel | Aldehydes | Primary Alcohols | 2-propanol, reflux | researchgate.net |
| Raney Ni-Al alloy | Aromatic Ketones/Aldehydes | Cyclohexane derivatives | Water, 60°C | dergipark.org.tr |
| Pd(0)EnCat™ 30NP | 4-methoxybenzaldehyde | 4-methoxybenzyl alcohol | H₂, EtOH, room temp. | nih.gov |
Homogeneous Catalysis for Aldehyde/Ketone Reduction (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers an alternative approach, often with milder reaction conditions and higher selectivity. The reduction of 3-methoxybenzaldehyde is commonly achieved using metal hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). sigmaaldrich.comresearchgate.net
Sodium borohydride is a mild and selective reducing agent, capable of efficiently reducing aldehydes to primary alcohols. sigmaaldrich.com The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol, at room temperature. harvard.edu Ultrasonic irradiation has been shown to accelerate the NaBH₄ reduction of aldehydes, leading to shorter reaction times and high yields. harvard.edu For instance, the reduction of 4-ethoxy-3-methoxy benzaldehyde (B42025) to its corresponding alcohol proceeded with a 94% yield under ultrasonic conditions. harvard.edu
Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄ and will readily reduce aldehydes, ketones, esters, and carboxylic acids. researchgate.net Due to its high reactivity, it must be used in anhydrous solvents like diethyl ether or tetrahydrofuran. While effective, its lack of selectivity and hazardous nature necessitate careful handling. The synthesis of N-(3-methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine has been described involving the reduction of an amide with LiAlH₄, showcasing its utility in more complex syntheses involving the 3-methoxybenzyl moiety.
Table 2: Homogeneous Catalytic Reduction of 3-Methoxybenzaldehyde Derivatives
| Reagent | Substrate | Product | Yield | Conditions | Reference |
|---|---|---|---|---|---|
| Sodium Borohydride | 4-ethoxy-3-methoxy benzaldehyde | 4-ethoxy-3-methoxybenzyl alcohol | 94% | Ultrasonic irradiation, room temp. | harvard.edu |
| Lithium Aluminum Hydride | Amide derivative | N-(3-methoxybenzyl) amine | 87% | Anhydrous ether, reflux | |
| Zirconium complex I | 4-methoxybenzaldehyde | 4-methoxybenzyl alcohol | 94% | 100°C, 24 hours |
Electrochemical Reduction Pathways for Carbonyl Compounds
Electrochemical methods offer a green and sustainable alternative for the reduction of carbonyl compounds, avoiding the need for chemical reducing agents. The electrochemical reduction of aromatic aldehydes, including 3-methoxybenzaldehyde, has been demonstrated. These reactions are typically carried out in an electrolytic cell.
One study detailed the electrochemical reduction of 3-methoxybenzaldehyde in N,N-dimethylformamide in the presence of a proton donor. Another approach utilized a simple undivided electrolytic cell with copper electrodes in water, successfully reducing various aromatic aldehydes to their primary alcohols. The electrochemical reduction of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) has been investigated for the synthesis of bio-based polymers, highlighting the potential of this technology for valorizing biomass-derived aldehydes.
Biocatalytic and Biotransformation Approaches
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. The enzymatic and microbial production of this compound represents a promising alternative to conventional chemical methods.
Enzyme-Mediated Synthesis (e.g., UDP-glucose: p-hydroxy-mandelonitrile-O-glucosyltransferase (UGT85B1) in Sorghum bicolor)
While UGT85B1 from Sorghum bicolor is primarily known for its role in the glycosylation of cyanohydrins in the dhurrin (B190987) biosynthesis pathway and not the direct synthesis of benzyl (B1604629) alcohols, other enzymes, particularly alcohol dehydrogenases (ADHs), are highly relevant for the reduction of 3-methoxybenzaldehyde.
For instance, an aryl-alcohol dehydrogenase from the white-rot fungus Phanerochaete chrysosporium has been shown to reduce a variety of aromatic benzaldehydes, with a preference for methoxy-substituted rings. A short-chain NAD(H)-dependent alcohol dehydrogenase from Thermus thermophilus also demonstrates activity in the reduction of 3-methoxybenzaldehyde. Furthermore, human class II (pi) alcohol dehydrogenase exhibits high catalytic efficiency for the reduction of benzaldehydes, including 4-hydroxy-3-methoxybenzaldehyde. dergipark.org.tr These enzymes, often requiring a cofactor like NADPH or NADH, catalyze the stereospecific reduction of the aldehyde to the corresponding alcohol.
Microbial Biotransformation of Aromatic Precursors (e.g., Rhodococcus alcohol dehydrogenases)
The use of whole microbial cells for biotransformations offers several advantages, including the in-situ regeneration of cofactors. Several microbial species have been identified for their ability to produce this compound from various precursors.
Alcohol dehydrogenases from Rhodococcus species are known for their ability to catalyze the oxidation and reduction of a wide range of aromatic alcohols and aldehydes. Notably, one of the ADH genes from Rhodococcus erythropolis PR4, designated adhB, was found to stimulate the conversion of this compound sevenfold. Rhodococcus ADHs are versatile biocatalysts in organic synthesis, capable of reducing aldehydes to primary alcohols.
Another notable example is the fungus Aspergillus niger. Cultures of Aspergillus niger ATCC 9142 have been shown to effectively reduce 3-methoxybenzoic acid to this compound. In one study, fermentation of 200 mg of 3-methoxybenzoic acid with this strain yielded 107 mg of this compound after 24 hours. This demonstrates the potential of microbial fermentation for the production of this valuable alcohol from readily available carboxylic acid precursors.
Table 3: Biocatalytic Synthesis of this compound
| Biocatalyst | Precursor | Product | Key Findings | Reference |
|---|---|---|---|---|
| Rhodococcus erythropolis PR4 (adhB) | This compound | Corresponding aldehyde (oxidation) | Sevenfold stimulation of conversion | |
| Aspergillus niger ATCC 9142 | 3-methoxybenzoic acid | This compound | 107 mg product from 200 mg precursor in 24h | |
| Aryl-alcohol dehydrogenase (Phanerochaete chrysosporium) | Aromatic benzaldehydes | Aromatic alcohols | Prefers methoxy-substituted rings | |
| ADH (Thermus thermophilus) | 3-methoxybenzaldehyde | This compound | Active in reduction |
Green Chemistry Principles in Biocatalytic Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is prominently demonstrated through biocatalysis. This approach utilizes enzymes, which are biodegradable catalysts, to perform chemical transformations under mild conditions, thereby reducing the environmental impact associated with conventional chemical processes. liverpool.ac.ukplos.org Biocatalytic reactions often occur in aqueous systems at ambient temperature and pressure, minimizing energy consumption and avoiding the use of harsh or toxic reagents. liverpool.ac.uk
A key advantage of biocatalysis is the high selectivity of enzymes, which can lead to purer products and less waste. For instance, fungal aryl-alcohol oxidases (AAOs) are flavoproteins that can oxidize a variety of primary benzyl alcohols, including this compound. acs.org Laccases, another class of enzymes, are also employed in biocatalytic processes involving phenolic compounds related to this compound, fulfilling key criteria of a green chemistry process. plos.org
Furthermore, innovative biocatalytic cascades exemplify green chemistry by improving atom economy and reducing waste. In one such system, an aryl alcohol oxidase (AAOx) is combined with an unspecific peroxygenase (UPO). The AAOx oxidizes a benzyl alcohol, producing the corresponding aldehyde and hydrogen peroxide (H₂O₂) as a byproduct. mdpi.com This H₂O₂, which can often impair catalyst stability, is immediately consumed as a necessary co-substrate by the UPO in a parallel reaction, effectively creating a synergistic, waste-reducing system. mdpi.com The development of engineered chimeric enzymes, such as fusions between a peroxygenase and an aryl-alcohol oxidase, further advances this concept by creating self-sufficient biocatalysts that generate the required H₂O₂ in situ. acs.org
Novel Synthetic Routes and Process Optimization
Novel synthetic routes for this compound have been developed that employ a sequence of reactions, including acetal (B89532) formation, condensation, and reduction, to achieve the target molecule from alternative starting materials. A notable example is a pathway that begins with m-chlorobenzaldehyde, circumventing the direct reduction of 3-methoxybenzaldehyde. google.com
This multi-step process can be outlined as follows:
Acetal Formation: The synthesis begins by protecting the aldehyde functional group of m-chlorobenzaldehyde. This is achieved through a condensation reaction with ethylene (B1197577) glycol, typically in the presence of an acid catalyst like sulfuric acid, to form ethylene glycol m-chlorobenzaldehyde acetal. This step prevents the aldehyde from undergoing undesired reactions in subsequent steps. google.com
Condensation/Substitution: The chloro-substituted acetal is then dissolved in an organic solvent. A condensation agent is added, and the mixture is heated to replace the chlorine atom with a methoxy (B1213986) group, yielding ethylene glycol m-methoxybenzaldehyde. google.com
Acetal Resolution and Reduction: In the final stage, the protective acetal group is removed (resolved), and the aldehyde is reduced to the primary alcohol. This can be accomplished by adding a catalyst and a metal reducing agent to the organic phase, which converts the intermediate into a crude product of this compound. Subsequent purification steps, such as washing, drying, and rectification, yield the final, refined product. google.com
This pathway demonstrates a strategic use of protecting groups and a sequence of classical organic reactions to construct the target molecule.
Achieving chemo- and regioselectivity is a significant challenge in organic synthesis, particularly when functionalizing aromatic rings with multiple reactive sites. For derivatives of this compound, advanced strategies have been developed to control where new chemical bonds are formed. nih.gov
One innovative approach to achieve meta-selective C–H arylation of arene alcohol-based substrates like this compound involves the use of a readily attachable and cleavable molecular scaffold. nih.gov Standard directing groups typically favor functionalization at the ortho position. To overcome this, a heterocyclic scaffold is first attached to the alcohol, forming an acetal. In the presence of a palladium catalyst and a specific amino acid ligand, this scaffold directs the arylation to the meta-position of the aromatic ring with high selectivity. Following the reaction, the scaffold can be easily removed, revealing the meta-arylated alcohol product. This method represents a significant advance in controlling regioselectivity for this class of compounds. nih.gov
Chemoselectivity, the ability to react with one functional group in the presence of others, is also critical. For example, in molecules containing both an alcohol and other sensitive groups, catalysts must be chosen carefully. Copper-catalyzed systems have been explored for the selective benzylic C(sp³)–H oxidation to produce alcohols, esters, or other functional groups, highlighting the importance of catalyst choice in determining the reaction outcome. nih.gov Similarly, the reduction of an aldehyde to an alcohol without affecting other reducible groups in the molecule is a common challenge where chemoselective reagents are essential. The use of the Zn(BH₄)₂/charcoal system, for instance, has been shown to be effective for the selective reduction of aldehydes. scielo.org.mx
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives, whether through traditional chemical synthesis or biocatalysis. Key parameters that are frequently adjusted include catalyst type and concentration, solvent, temperature, reactant ratios, and reaction time. liverpool.ac.ukdicp.ac.cn
In the reduction of 3-methoxybenzaldehyde to this compound, the molar ratio of the substrate to the reducing agent and catalyst is a critical factor. As shown in the table below, using an optimized molar ratio of aldehyde to Zn(BH₄)₂ and charcoal in THF can lead to a high conversion rate in a very short time. scielo.org.mx
| Entry | Molar Ratio (Aldehyde:Zn(BH₄)₂:Charcoal) | Time (min) | Conversion (%) |
|---|---|---|---|
| 1 | 1:0.5:0 | 60 | 60 |
| 2 | 1:1:0 | 60 | 80 |
| 3 | 1:0.5:1 | 6 | 95 |
Table 1. Optimization of the reduction of 3-methoxybenzaldehyde. Data sourced from SciELO México. scielo.org.mx
For more complex transformations, such as the regioselective arylation of this compound derivatives, the choice of catalyst and ligand is paramount. The table below illustrates how variations in the palladium source and amino acid ligand significantly impact the reaction yield. nih.gov This demonstrates that a systematic screening of catalysts and additives is essential for achieving optimal results in novel synthetic routes. nih.gov
| Entry | Palladium Source | Ligand | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂ | TFA-Gly-OH | 67 |
| 2 | Pd(TFA)₂ | TFA-Gly-OH | 78 |
| 3 | Pd(TFA)₂ | TFA-β-Ala-OH | 78 |
| 4 | Pd(TFA)₂ | None | 45 |
Table 2. Optimization of meta-selective arylation of a this compound derivative. Data sourced from pubs.rsc.org. nih.gov
| Entry | PeAAOx Concentration (µM) | AaeUPO Concentration (µM) | Product Concentration (mM) after 24h |
|---|---|---|---|
| 1 | 10 | 2 | 29.2 |
| 2 | 20 | 2 | 34.5 |
| 3 | 30 | 2 | 37.1 |
| 4 | 40 | 2 | 36.8 |
Table 3. Effect of enzyme dosage on the biocatalytic oxidation of veratryl alcohol. Data sourced from MDPI. mdpi.com
These examples underscore the systematic approach required to refine synthetic protocols, ensuring they are not only effective but also efficient and high-yielding.
Chemical Reactivity and Mechanistic Investigations of 3 Methoxybenzyl Alcohol
Oxidation Reactions and Product Diversification
The oxidation of 3-methoxybenzyl alcohol can yield a variety of products, primarily the corresponding aldehyde and carboxylic acid, depending on the reaction conditions and the catalyst employed.
Conversion to Aldehydes (e.g., 3-methoxybenzaldehyde)
The selective oxidation of this compound to 3-methoxybenzaldehyde (B106831) is a significant transformation in organic synthesis. Various methods have been developed to achieve this conversion with high efficiency and selectivity.
One approach involves using nitric acid as the oxidant in an aqueous medium at room temperature. google.com This method is noted for its operational simplicity, the use of inexpensive and readily available raw materials, and its environmentally friendly nature due to the use of water as a solvent. google.com The molar ratio of nitric acid to this compound is typically between 1 and 2. google.com
Catalytic aerobic oxidation is another prominent method. Palladium-based catalysts, in particular, have been extensively studied for the selective oxidation of benzyl (B1604629) alcohols. mdpi.com For instance, palladium oxide supported on ceria nanorods (PdOx/CeO2-NR) has been shown to be an effective catalyst for the solvent-free aerobic oxidation of this compound. mdpi.com In such reactions, the presence of electron-donating groups on the aromatic ring, like the methoxy (B1213986) group, can influence the reactivity. mdpi.com Studies have shown that the position of the substituent is crucial; for example, the reactivity of this compound is observed to be different from its 4-methoxy isomer under certain catalytic conditions. mdpi.comunimi.it
Furthermore, bimetallic catalysts, such as gold-palladium (Au-Pd) systems, have demonstrated a synergistic effect in the oxidation of methoxy-substituted benzyl alcohols. unimi.it The catalytic activity can be tuned by varying the Au:Pd ratio, and the position of the methoxy group on the aromatic ring plays a significant role in influencing this activity. unimi.it
Other oxidizing systems, such as CrO3 supported on silica (B1680970) gel under solvent-less grinding conditions and flavin-zinc(II)-cyclen complexes in photocatalytic oxidations, have also been successfully employed for the conversion of this compound to 3-methoxybenzaldehyde. uctm.edunih.gov
Table 1: Research Findings on the Conversion of this compound to 3-methoxybenzaldehyde
| Catalyst/Reagent | Reaction Conditions | Yield/Conversion | Reference |
|---|---|---|---|
| Nitric acid | Room temperature, water as solvent | High | google.com |
| PdOx/CeO2-NR | Solvent-free, aerobic | Good conversion, high selectivity | mdpi.com |
| Au-Pd/Activated Carbon | 80 °C, 2 bar O2, p-xylene (B151628) solvent | High selectivity (>99%) | unimi.it |
| CrO3/SiO2 | Solvent-less grinding, room temperature | 93% | uctm.edu |
| Flavin-zinc(II)-cyclen complex | Photooxidation, air, water/acetonitrile (B52724) | Catalytic conversion | nih.gov |
Conversion to Carboxylic Acids
Further oxidation of the intermediate aldehyde, 3-methoxybenzaldehyde, or direct oxidation of this compound can lead to the formation of 3-methoxybenzoic acid. The conditions for this transformation are generally more vigorous than those required for aldehyde synthesis.
For example, in some catalytic systems, such as those using palladium(II) complexes with phenanthroline derivatives in a biphasic system, primary aliphatic alcohols can be fully oxidized to their corresponding carboxylic acids. researchgate.net While the focus is often on selective aldehyde formation, the potential for over-oxidation to the carboxylic acid exists, particularly with prolonged reaction times or more powerful oxidizing agents. journals.co.za A bio-catalytic cascade using a galactose oxidase variant and an E. coli xanthine (B1682287) dehydrogenase has also been developed for the synthesis of 3-methoxybenzoic acid from this compound. rsc.org
Acceptor-Free Dehydrogenation Mechanisms
Acceptor-free dehydrogenation (AFD) is an environmentally benign oxidation method that generates hydrogen gas as the only byproduct, avoiding the use of external oxidants (acceptors). This process is typically catalyzed by transition metal complexes.
The mechanism generally involves the following key steps:
Alcohol Coordination: The alcohol coordinates to the metal center of the catalyst.
O-H Bond Cleavage: This is often facilitated by a basic ligand or an external base, leading to the formation of a metal-alkoxide intermediate.
β-Hydride Elimination: A hydrogen atom from the carbon bearing the oxygen is transferred to the metal center, forming a metal-hydride species and releasing the aldehyde or ketone product.
H2 Formation and Catalyst Regeneration: Two metal-hydride species can combine to release H2, or a single dihydride complex can reductively eliminate H2, regenerating the active catalyst. csic.eshep.com.cn
Studies on the acceptor-free dehydrogenation of various alcohols, including substituted benzyl alcohols, have been conducted using catalysts based on iridium, ruthenium, and iron. csic.esmdpi.comacs.org The reaction is often endothermic at room temperature but can be driven forward by removing the hydrogen gas produced. csic.es For substituted benzyl alcohols, the electronic properties of the substituent can influence the reaction rate. csic.es
While specific studies focusing solely on the acceptor-free dehydrogenation of this compound are less common, the general principles derived from studies on similar substrates are applicable. For instance, a palladium complex immobilized on a functionalized support has been shown to be a highly efficient catalyst for the acceptor-free dehydrogenation of the structurally similar 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol) to vanillin (B372448). rsc.orgrsc.orgresearchgate.net
Role of Catalysts in Selective Oxidation Processes (e.g., Palladium-based catalysts)
Palladium-based catalysts are highly versatile and widely used for the selective oxidation of alcohols, including this compound. rsc.orgdoi.org The selectivity towards either the aldehyde or the carboxylic acid can be controlled by the choice of the palladium species (Pd(0) or Pd(II)), the ligands, the support material, and the reaction conditions.
Heterogeneous Catalysts: Supported palladium nanoparticles are common heterogeneous catalysts. The nature of the support (e.g., activated carbon, ceria, silica) can significantly influence the catalytic activity and selectivity by affecting the dispersion and electronic properties of the palladium nanoparticles. mdpi.commdpi.com For instance, bimetallic Pd-Au catalysts can exhibit enhanced activity and selectivity due to synergistic effects between the two metals. mdpi.comunimi.it The addition of promoters like bismuth or lead can also improve performance. rsc.org
Homogeneous Catalysts: Homogeneous palladium catalysts, such as Pd(OAc)2, often require co-catalysts or ligands to facilitate the catalytic cycle. nih.gov For example, in aerobic oxidations, a ligand can modulate the electronic properties of the palladium center and assist in the re-oxidation of the reduced palladium species by molecular oxygen. rsc.org Kinetic studies of Pd(OAc)2/DMSO-catalyzed aerobic oxidation of benzylic alcohols have provided insights into the reaction mechanism, revealing that the Pd(II)-mediated alcohol oxidation is the turnover-limiting step under certain conditions. nih.gov
The general mechanism for palladium-catalyzed aerobic oxidation often involves the formation of a palladium(II) alkoxide, followed by β-hydride elimination to yield the carbonyl product and a palladium(0) species. doi.org The palladium(0) is then re-oxidized to palladium(II) by an oxidant, such as molecular oxygen, to complete the catalytic cycle. doi.org
Reduction Reactions and Derivative Formation
Functional Group Transformations via Reduction
The hydroxyl group of this compound can be reduced to a methyl group, yielding 3-methoxytoluene. This deoxygenation reaction can be achieved using various reducing agents.
A classic method involves the use of hydriodic acid (HI) in the presence of red phosphorus. researchgate.netnih.gov A modified procedure using a biphasic system of toluene (B28343) and aqueous hydriodic acid provides milder reaction conditions. nih.govnih.gov This method is tolerant of other functional groups such as ethers, which is crucial for a substrate like this compound. researchgate.netnih.gov The mechanism involves the nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting benzyl iodide. nih.gov
Another reagent for the reduction of benzyl alcohols is diphosphorus (B173284) tetraiodide (P2I4) in boiling benzene (B151609), which smoothly reduces them to the corresponding hydrocarbons. oup.com
Furthermore, the carbonyl group of 3-methoxybenzaldehyde, which is derived from the oxidation of this compound, can be reduced back to the alcohol. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH4). ui.ac.id For instance, 3-methoxybenzaldehyde can be reduced by NaBH4 to synthesize this compound. google.com This reversibility is a key aspect of the functional group transformations involving this compound.
Table 2: Research Findings on the Reduction of this compound and its Derivatives
| Starting Material | Reducing Agent | Product | Reference |
|---|---|---|---|
| This compound | Hydriodic acid / Red phosphorus | 3-Methoxytoluene | researchgate.netnih.govnih.gov |
| This compound | Diphosphorus tetraiodide | 3-Methoxytoluene | oup.com |
| 3-Methoxybenzaldehyde | Sodium borohydride | This compound | ui.ac.idgoogle.com |
Substitution and Derivatization Chemistry
The hydroxyl group of an alcohol is a poor leaving group, but protonation can convert it into a good leaving group (H₂O), facilitating nucleophilic substitution. libretexts.org Benzylic alcohols, like this compound, can undergo SN1-type nucleophilic substitution reactions where a carbocation intermediate is formed. libretexts.orgdiva-portal.org The stability of the benzylic carbocation makes this pathway favorable. The reaction is typically acid-catalyzed, and the reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org
Solid acid catalysts, such as proton-exchanged montmorillonite (B579905) (H-mont), have demonstrated significant activity in nucleophilic substitution reactions of various alcohols. researchgate.net These catalysts are effective for reactions with nucleophiles like anilines, amides, and indoles, offering an environmentally friendly approach. researchgate.net For instance, indium triflate has been used to catalyze the nucleophilic aromatic substitution of nitrosobenzene-derived cycloadducts with alcohols, including benzyl alcohol and its derivatives. nih.gov In these reactions, para-alkoxylated products are often formed regioselectively. nih.gov
A study on the synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide involved a bimolecular nucleophilic substitution reaction between 4-ethoxy-3-methoxybenzyl bromide and 1,10-phenanthroline. ui.ac.id This highlights a common strategy where the alcohol is first converted to a better leaving group, such as a benzyl bromide, before the substitution step. ui.ac.id
The formation of ethers from alcohols, known as etherification, is a fundamental reaction in organic chemistry. This compound can undergo etherification with another alcohol in the presence of a suitable catalyst. Zeolites, for example, have been employed as effective catalysts for the etherification of benzyl-type alcohols. google.com In one instance, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) was reacted with an aliphatic alcohol in the presence of a β-zeolite catalyst to produce the corresponding ether. google.com
Iron(III) triflate, in combination with ammonium (B1175870) chloride, has been identified as an efficient and environmentally benign catalyst for the direct etherification of alcohols. nih.gov This system allows for the selective synthesis of both symmetrical and unsymmetrical ethers from benzylic secondary alcohols and primary alcohols. nih.gov The alkylation of alcohols is another key transformation. For example, the synthesis of 1-alkyl-2-O-methylglycerol involves the alkylation of a primary alcohol with a lipid chain. beilstein-journals.org Similarly, the synthesis of various ether lipids often involves selective alkylation of primary or secondary alcohol groups. beilstein-journals.org
Condensation reactions involve the combination of two or more molecules to form a single, larger molecule, often with the elimination of a small molecule like water. libretexts.org this compound can participate in such reactions. For example, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) undergoes self-acid condensation to produce insoluble phenolic oligomers with a degree of polymerization ranging from 2 to 6. acs.org This dehydration and subsequent condensation primarily occurs at the C5 and C6 positions of the aromatic ring. acs.org
In the context of lignin (B12514952) chemistry, the condensation reactions of lignin model compounds are of significant interest. Under soda cooking conditions, vanillyl alcohol can undergo self-condensation or condensation with other phenolic compounds like creosol. researchgate.net The formation of quinone methide intermediates is a key step in these condensation pathways. researchgate.netkyoto-u.ac.jp These intermediates are highly reactive and can be attacked by nucleophiles, leading to the formation of various condensation products. researchgate.netkyoto-u.ac.jp Radical condensation reactions have also been reported, such as the coupling of benzylic alcohols with acetamides in the presence of potassium tert-butoxide to form 3-arylpropanamides. rsc.org The proposed mechanism involves a radical anion of the benzylic alcohol as a key intermediate. rsc.org
Enzyme-Substrate Interactions and Biotransformational Pathways
Aryl-alcohol oxidases (AAOs) are flavin adenine (B156593) dinucleotide (FAD)-containing enzymes that catalyze the oxidation of aryl alcohols to their corresponding aldehydes. nih.gov These enzymes, part of the glucose-methanol-choline (GMC) oxidase/dehydrogenase superfamily, are involved in lignocellulose degradation. nih.gov AAOs from different fungal sources, such as Pleurotus eryngii and Bjerkandera adusta, exhibit varying kinetic properties. nih.gov
Studies have shown that AAOs can use either oxygen or quinones as electron acceptors, functioning as both oxidases and dehydrogenases. nih.gov The reaction mechanism typically follows a ping-pong pattern. nih.gov For instance, the oxidation of 3-chloro-4-methoxybenzyl alcohol by AAOs has been studied, revealing differences in catalytic efficiency and substrate affinity between enzymes from different organisms. nih.gov
Vanillyl-alcohol oxidase (VAO) is another flavoenzyme that can act on this compound derivatives. The conversion of creosol (2-methoxy-4-methylphenol) by VAO proceeds through the formation of vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), which is then oxidized to vanillin. nih.gov Mutagenesis studies on VAO have generated mutants with enhanced reactivity towards certain substrates. nih.gov
The biotransformation of this compound can also be achieved using whole-cell systems. For example, Baker's yeast (Saccharomyces cerevisiae) has been used for the biotransformation of various aromatic aldehydes and alcohols. dcu.iefortunejournals.com These processes often involve alcohol dehydrogenases. dcu.ie
Table 2: Enzyme Systems Acting on this compound and Derivatives
| Enzyme/Organism | Substrate(s) | Product(s) | Key Findings |
| Aryl-alcohol oxidase (AAO) | 3-Chloro-4-methoxybenzyl alcohol | 3-Chloro-4-methoxybenzaldehyde | Follows a ping-pong kinetic mechanism; can use O₂ or quinones as electron acceptors. nih.gov |
| Vanillyl-alcohol oxidase (VAO) | Creosol, Vanillyl alcohol | Vanillyl alcohol, Vanillin | Mutants show enhanced catalytic efficiency. nih.gov |
| Saccharomyces cerevisiae (Baker's Yeast) | 4-Hydroxy-3-methoxybenzaldehyde | 4-Hydroxy-3-methoxybenzyl alcohol | Used in whole-cell biotransformations. fortunejournals.com |
| Cytochrome P450 monooxygenase (CYP102A1) | 3-Methylanisole | This compound | Part of an enzyme cascade for vanillin synthesis. semanticscholar.org |
Applications of 3 Methoxybenzyl Alcohol in Advanced Organic Synthesis
Pharmaceutical and Medicinal Chemistry Intermediates
The utility of 3-methoxybenzyl alcohol as a precursor in the synthesis of pharmaceutical ingredients is well-documented. Its chemical reactivity and structural motif are leveraged to construct the core of several important drugs.
Precursors for Clinically Relevant Drugs (e.g., Clonidine (B47849) Hydrochloride, (S)-Rivastigmine scaffolds)
Clonidine Hydrochloride: this compound is a key starting material in the synthetic route to Clonidine Hydrochloride, a medication primarily used to treat high blood pressure. The synthesis involves the conversion of this compound to 3-methoxybenzyl chloride. This chloride is a pivotal intermediate that undergoes further reactions to form the final drug substance google.com. The production of this compound itself can be achieved through the reduction of 3-methoxybenzaldehyde (B106831) google.com.
| Intermediate | Precursor | Final Drug Product |
| 3-Methoxybenzyl chloride | This compound | Clonidine Hydrochloride |
(S)-Rivastigmine Scaffolds: While not a direct precursor, compounds structurally related to this compound are fundamental in the synthesis of (S)-Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases. The synthesis of (S)-Rivastigmine scaffolds often begins with 3-methoxyacetophenone. This ketone is then stereoselectively reduced to form the chiral alcohol, (R)-1-(3-methoxyphenyl)ethanol. This chiral intermediate is a critical component for constructing the final enantiomerically pure drug. Although the direct starting material is a ketone, its reduction product shares the methoxybenzyl moiety, highlighting the importance of this structural element in the synthesis of Rivastigmine.
| Starting Material | Key Chiral Intermediate | Final Drug Product |
| 3-Methoxyacetophenone | (R)-1-(3-methoxyphenyl)ethanol | (S)-Rivastigmine |
Synthesis of Anti-cancer Agents (e.g., Platinum(II) complexes)
Currently, there is no direct evidence in the reviewed scientific literature to suggest that this compound is utilized as a primary ligand or precursor in the synthesis of platinum(II) complexes for anti-cancer applications. Research in this area has explored a wide variety of organic ligands for platinum complexes to enhance their therapeutic efficacy and reduce side effects, but specific examples involving the this compound scaffold are not prominently documented.
Scaffold for Chiral Hydantoin (B18101) Derivatives and Enantiomeric Recognition
The use of this compound as a direct scaffold for the synthesis of chiral hydantoin derivatives is not well-established in the available scientific literature. The synthesis of chiral hydantoins typically involves methods such as the Bucherer-Bergs reaction or the Urech hydantoin synthesis, which utilize different starting materials like aldehydes or ketones, cyanides, and carbonates or amino acids. While various aromatic groups can be incorporated into the hydantoin structure, the specific application of a 3-methoxybenzyl group derived directly from this compound for enantiomeric recognition purposes is not a commonly reported strategy.
Development of Antiplasmodium Compounds (e.g., Phenanthrolinium salts)
There is a lack of specific research detailing the use of this compound in the development of antiplasmodium compounds, such as phenanthrolinium salts. While derivatives of benzyl (B1604629) alcohol with different substitution patterns have been investigated for their antiplasmodial activity, the literature does not currently highlight the significance of the 3-methoxy isomer in this particular application.
Agrochemical and Materials Science Applications
The application of this compound extends beyond pharmaceuticals into other areas of chemical synthesis, including the agrochemical sector.
Building Block in Agrochemical Synthesis
While benzyl alcohol and its derivatives are utilized in the formulation of some agrochemical products, for instance as herbicides, specific examples of this compound serving as a direct building block in the synthesis of active ingredients for pesticides (insecticides, herbicides, or fungicides) are not extensively detailed in the public domain. The synthesis of a metabolite of the insecticide Deltamethrin, 5-hydroxy-3-phenoxybenzyl alcohol, and its 5-methoxy derivative has been described, indicating the relevance of the substituted benzyl alcohol structure in the metabolism of certain agrochemicals . However, a direct synthetic route from this compound to a commercial agrochemical is not clearly documented in the reviewed literature.
Monomers and Precursors for Functional Materials
While direct polymerization of this compound is not extensively documented, its derivatives are valuable precursors in the synthesis of functional polymers. The hydroxyl and methoxy (B1213986) groups offer sites for chemical modification, allowing for the incorporation of this aromatic moiety into larger polymer backbones.
One notable application is in the realm of solid-phase organic synthesis (SPOS). A resin, structurally similar to derivatives of this compound, has been developed as a polymer support. Specifically, a 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin has been synthesized. google.com This resin is prepared by reacting Merrifield resin with vanillin (B372448), followed by reduction. google.com The resulting polymer-supported alcohol can then be used to immobilize various molecules through ether linkages. This approach highlights the potential of this compound derivatives to act as linkers in solid-phase synthesis, a critical technology in combinatorial chemistry and drug discovery. The ability to attach and subsequently cleave molecules from a solid support simplifies purification processes and allows for the high-throughput synthesis of compound libraries.
The general classification of this compound within chemical databases also points towards its potential in polymer science. It is categorized under "Alcohols and Polyols, Other," which is a broad class of compounds often used as monomers or chain-transfer agents in polymerization reactions. nih.gov Although specific examples of homopolymers or copolymers derived directly from this compound are not prevalent in readily available literature, its structural motifs are found in more complex polymers where the methoxy-substituted aromatic ring can influence properties such as solubility, thermal stability, and refractive index. Further research into the polymerization of functionalized this compound derivatives could lead to the development of novel materials with tailored properties for applications in electronics, optics, and specialty coatings.
Fine Chemical and Specialty Chemical Production
This compound is a key starting material in the synthesis of a variety of fine and specialty chemicals, leveraging the reactivity of its alcohol functional group and the directing effects of the methoxy substituent on the aromatic ring.
Role in Dyestuff and Flavor Chemistry
The application of this compound in dyestuff chemistry is not well-documented in publicly accessible literature. The synthesis of dyes often involves precursors with specific chromophoric and auxochromic groups, and while the methoxybenzene moiety can be part of a dye structure, the direct use of this compound as a primary building block is not a commonly cited application.
In the realm of flavor and fragrance chemistry, the isomers of methoxybenzyl alcohol play distinct roles. The para-isomer, 4-methoxybenzyl alcohol (anisyl alcohol), is widely used for its sweet, floral, and anise-like scent. ca.gov While this compound is a member of the aryl alkyl alcohol class of fragrance ingredients, its specific contribution to fragrances is less prominent than its para-isomer. nih.gov It is, however, used as a chemical intermediate in the synthesis of other fragrance compounds. The subtle differences in the position of the methoxy group significantly impact the olfactory properties of the molecule.
Synthesis of Complex Organic Molecules (e.g., 7-Methoxyphthalide)
This compound serves as a valuable precursor for the synthesis of more complex organic molecules, including heterocyclic compounds like phthalides. The synthesis of 7-methoxyphthalide, a key structural motif in some natural products and pharmaceuticals, can be envisioned starting from this compound, although a direct, one-step conversion is not typical. A plausible synthetic route involves a multi-step process.
A critical intermediate in this transformation is 3-methoxybenzaldehyde. This compound can be efficiently oxidized to 3-methoxybenzaldehyde using various methods, including the use of nitric acid as an oxidant in an aqueous medium. google.com This aldehyde then serves as the foundational piece for constructing the phthalide (B148349) ring system.
While a direct conversion of 3-methoxybenzaldehyde to 7-methoxyphthalide is a complex transformation, related syntheses of substituted phthalides provide insight into potential synthetic strategies. For instance, the synthesis of 7-hydroxy-3-methoxy-phthalide has been reported, although from a different starting material. The construction of the phthalide ring often involves the formation of a carboxylic acid or a related derivative, followed by intramolecular cyclization.
A hypothetical, yet chemically reasonable, pathway from this compound to 7-methoxyphthalide would likely involve the following transformations:
Oxidation: Oxidation of this compound to 3-methoxybenzaldehyde.
Further Functionalization: Introduction of a second carbon-containing substituent ortho to the aldehyde group. This could potentially be achieved through various methods, such as ortho-lithiation followed by carboxylation or reaction with a suitable one-carbon electrophile.
Cyclization: Subsequent intramolecular cyclization and functional group manipulation to form the lactone ring of the phthalide.
This multi-step approach underscores the role of this compound as a fundamental building block, providing the core aromatic structure upon which more complex molecular architectures can be assembled.
Biological Activities and Pharmacological Potential of 3 Methoxybenzyl Alcohol Derivatives
Antimicrobial Efficacy
The search for new antimicrobial agents is a critical area of research due to increasing antibiotic resistance. Derivatives of benzyl (B1604629) alcohol, including those with a 3-methoxy substitution, have been investigated for their ability to inhibit the growth of pathogenic bacteria. semanticscholar.orgresearchgate.net
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
Studies have demonstrated that certain benzyl alcohol derivatives exhibit potent, concentration-dependent antibacterial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgresearchgate.net The efficacy of these compounds has been tested against clinically relevant pathogens such as Staphylococcus aureus, a Gram-positive bacterium, and Pseudomonas aeruginosa, a Gram-negative bacterium. semanticscholar.orgresearchgate.net
In one study, a series of benzyl alcohol derivatives were synthesized and evaluated using the disc diffusion method. semanticscholar.orgresearchgate.net The results indicated that the compounds were generally more potent against P. aeruginosa than S. aureus. semanticscholar.orgresearchgate.net For instance, compound 2d (structure not fully specified but a derivative) showed a moderate zone of inhibition of 12 mm against S. aureus at the highest concentration, while other derivatives exhibited weaker activity. semanticscholar.org However, against P. aeruginosa, several compounds showed significant activity. semanticscholar.org Notably, compound 2d produced an excellent zone of inhibition of 35 mm, surpassing the standard antibiotic amoxicillin. semanticscholar.orgresearchgate.net Another derivative, 4-hydroxy-3-methoxybenzyl alcohol (compound 2a in the study), also showed better activity (27 mm inhibition zone) against P. aeruginosa than the control drug at the same concentration. semanticscholar.org
The antibacterial activity of five benzyl acetate (B1210297) derivatives was also tested against Staphylococcus aureus and Shigella spp. dergipark.org.tr The results showed that all five compounds inhibited both organisms at a concentration of 100 µg/ml. dergipark.org.tr
| Compound/Derivative | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
| Compound 2d | S. aureus | 10⁻¹ mg/mL | 12 | semanticscholar.org |
| Compound 2b | S. aureus | 10⁻¹ mg/mL | 10 | semanticscholar.org |
| 4-hydroxy-3-methoxybenzyl alcohol (2a) | S. aureus | 10⁻¹ mg/mL | 8 | semanticscholar.org |
| Compound 2c | S. aureus | 10⁻¹ mg/mL | 8 | semanticscholar.org |
| Compound 2d | P. aeruginosa | 10⁻¹ mg/mL | 35 | semanticscholar.org |
| 4-hydroxy-3-methoxybenzyl alcohol (2a) | P. aeruginosa | 10⁻¹ mg/mL | 27 | semanticscholar.org |
| Amoxicillin (Control) | P. aeruginosa | 30 µg/mL | 23 | semanticscholar.org |
| Compound 3d | S. aureus | 100 µg/ml | 16.5 | dergipark.org.tr |
| Compound 3e | Shigella spp. | 100 µg/ml | 17.5 | dergipark.org.tr |
Table 1: Antibacterial activity of select benzyl alcohol and acetate derivatives.
Structure-Activity Relationship Studies in Antimicrobial Compounds
The relationship between the chemical structure of benzyl alcohol derivatives and their antimicrobial activity is a key area of investigation for developing more effective compounds. semanticscholar.orgresearchgate.net Studies suggest that the nature and position of substituents on the benzene (B151609) ring are critical for activity. nih.gov
Molecular docking studies have been employed to understand the mechanism of action. For instance, the binding of benzyl alcohol derivatives to the active site of glucosamine-6-phosphate (GlcN-6-P) synthase, a crucial enzyme in the bacterial cell wall synthesis pathway, has been investigated. semanticscholar.orgresearchgate.net These studies revealed that the synthesized compounds could fit into the enzyme's active site, exhibiting hydrogen bonding and hydrophobic interactions with amino acid residues, similar to the antibiotic amoxicillin. semanticscholar.orgresearchgate.net Interestingly, the most active compound, 2d , also had a relatively low binding energy (-52.8901 kcal/mol), suggesting a strong interaction with the target enzyme. semanticscholar.orgresearchgate.net
Further research into thiosemicarbazide (B42300) derivatives containing a 3-methoxyphenyl (B12655295) moiety highlighted the importance of the substituent's position for antibacterial potency. mdpi.com The study concluded that placing the substituent at position 1 of the thiosemicarbazide skeleton significantly determines the compound's activity against Gram-positive bacteria, particularly Staphylococcus species. mdpi.com The lipophilicity of the compounds, influenced by substituents, also plays a role in their ability to penetrate bacterial membranes. researchgate.netscielo.org.za
Anti-Cancer and Cytotoxic Effects
Derivatives of 3-methoxybenzyl alcohol have demonstrated significant potential as anti-cancer agents, with studies showing cytotoxic effects against various human tumor cell lines.
In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., Cervical adenocarcinoma cells)
Several derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells. One study focused on cinnamic esters, where 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate was found to be the most potent derivative against HCT-116 (colon carcinoma), PC3 (prostate), and SBN-19 (astrocytoma) cells, with an IC₅₀ value of 16.2 µM in the HCT-116 cell line. scielo.brresearchgate.netscielo.br
Another study on (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines found that a derivative with a 3-nitrophenyl substituent demonstrated high efficiency against M-HeLa (cervical adenocarcinoma) cells while showing low cytotoxicity against normal liver cells. mdpi.com This compound's cytotoxicity towards the M-HeLa cancer cell line was reportedly twice as high as the commercial drug Sorafenib. mdpi.com Similarly, isatin (B1672199) derivatives incorporating a 4-methoxybenzyl group were synthesized and tested against HeLa cells, among others. jst.go.jp
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12) | HCT-116 (Colon Carcinoma) | 16.2 | scielo.brresearchgate.net |
| (E)-phenyl cinnamate (B1238496) derivative | HeLa (Cervical Adenocarcinoma) | 75.6 | scielo.br |
| (E)-phenyl cinnamate derivative | K562 (Myeloid Leukemia) | 52.6 | scielo.br |
| (E)-phenyl cinnamate derivative | Fem-x (Malignant Melanoma) | 69.0 | scielo.br |
| (E)-phenyl cinnamate derivative | MCF-7 (Breast Cancer) | 58.6 | scielo.br |
| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin (5f) | PC-3 (Prostate Cancer) | 26.43 | iiarjournals.org |
| 7,8-Diacetoxy-3-(p-methoxyphenyl)coumarin (5d) | MDA-MB-231 (Breast Cancer) | 31.27 | iiarjournals.org |
| Thiazole bearing phthalimide (B116566) derivative (5b) | MCF-7 (Breast Cancer) | 0.2 | nih.gov |
Table 2: In Vitro Cytotoxicity (IC₅₀) of select this compound Derivatives.
Mechanisms of Action in Cell Death Induction
The cytotoxic activity of these derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.goviiarjournals.org The mechanisms involved can be multifaceted, including the activation of key apoptotic proteins and disruption of the cell cycle.
One study on a novel chalcone (B49325) derivative showed that it induced caspase-dependent apoptosis. iiarjournals.org Similarly, an imidazo[2,1-b] semanticscholar.orgontosight.aithiadiazole derivative containing a 4-methoxybenzyl group was found to induce cell death by activating the apoptotic pathway. nih.gov This was confirmed by observing the externalization of phosphatidylserine (B164497) and the activation of caspase-3, both hallmarks of apoptosis. nih.gov Further analysis showed an increase in the sub-G0-G1 phase of the cell cycle, which represents a subpopulation of cells with fragmented DNA. nih.gov
Another study on a 7,8-diacetoxy-3-arylcoumarin derivative found its cytotoxic action in prostate cancer cells was associated with cell-cycle arrest at the G0/G1 phase, loss of mitochondrial membrane potential, induction of reactive oxygen species (ROS), and depletion of glutathione (B108866) (GSH) levels. iiarjournals.org The activation of the p53 pathway, a critical tumor suppressor, has also been identified as a mechanism by which some chalcone derivatives exert their inhibitory effects. iiarjournals.org
Hormonal Modulation and Receptor Binding
Derivatives of this compound have been shown to interact with various receptors and modulate hormonal systems, indicating their potential for treating hormone-related disorders.
One derivative has been noted for its potential as an antihormone therapy due to its ability to bind to androgen receptors, which could inhibit the hormone action necessary for transcription processes. In a different context, a novel antioxidant isolated from oyster meat, 3,5-dihydroxy-4-methoxybenzyl alcohol , was found to inhibit the hypothalamus-pituitary-adrenal (HPA) axis. nih.gov Administration of this compound decreased plasma corticosterone (B1669441) concentrations, suggesting a role in regulating the stress response. nih.gov
The introduction of a 3-methoxybenzyl group into other molecular scaffolds has been shown to significantly affect receptor binding affinity and selectivity. For example, in a series of 3-benzylaminomorphinan derivatives, the m-methoxy analog restored subnanomolar binding affinity to the mu-opioid receptor (MOR) with improved selectivity against the delta-opioid receptor (DOR). nih.gov
Furthermore, N-2-methoxybenzyl derivatives of phenethylamines (NBOMe drugs) have been characterized for their binding profiles at monoamine receptors. sci-hub.se The N-2-methoxybenzyl substitution generally increased binding affinity at serotonergic 5-HT2A and 5-HT2C receptors, adrenergic α1 receptors, and histaminergic H1 receptors, while reducing binding to 5-HT1A receptors. sci-hub.se This highlights the significant role of the methoxybenzyl moiety in modulating ligand-receptor interactions.
Interactions with Androgen Receptors for Antihormone Therapy
Derivatives of this compound are being investigated for their potential in antihormone therapy, specifically through their interaction with the androgen receptor (AR). The androgen receptor is a key protein in the development and progression of prostate cancer. google.commdpi.com Antagonists of the AR can block the action of androgens, which are hormones that can fuel the growth of prostate cancer cells. nih.gov
Research has focused on designing and synthesizing novel AR antagonists to overcome resistance to existing therapies. nih.gov For instance, some nonsteroidal AR antagonists have been developed that bind effectively to the AR. ebi.ac.uk The development of these compounds often involves creating derivatives that can act as competitive AR antagonists with high selectivity. nih.gov
Molecular Docking and Binding Affinity Studies
Molecular docking is a computational technique used to predict how a molecule, such as a derivative of this compound, will bind to a receptor like the androgen receptor. nih.govendocrine-abstracts.org These studies are crucial in the design of new drug candidates. nih.gov By simulating the interaction at a molecular level, researchers can estimate the binding affinity and stability of the complex. endocrine-abstracts.orgmdpi.com
Docking studies have been instrumental in the development of novel AR antagonists. For example, a potent and AR-specific antagonist, compound 1e, was developed based on docking studies which supported its biological activity. nih.gov These computational models help in understanding the structure-activity relationships, guiding the synthesis of compounds with improved potency and selectivity. nih.govontosight.ai The stability of the interaction between a ligand and the receptor is assessed by analyzing factors like hydrophobic interactions and hydrogen bonds. endocrine-abstracts.org A lower binding energy in these simulations generally indicates a more stable and favorable interaction. mdpi.com
Table 1: Examples of Androgen Receptor Antagonists and their Activity
| Compound | Target | Activity | Key Findings |
| Compound 1e | Androgen Receptor | Competitive antagonist with an IC50 of 0.35μM on LNCaP cell growth. | Showed strong inhibitory effect and selectivity over estrogen and glucocorticoid receptors. nih.gov |
| Galeterone (5) | Androgen Receptor | Degrades both full-length and truncated AR. | Benzimidazole moiety at C-17 is crucial for activity. nih.gov |
| Compound 47 | Androgen Receptor | Potent anti-proliferative (GI50 = 0.87 μM) and AR degrading activities. | 4- and 8-fold more potent than Galeterone in anti-proliferative and AR degrading activities, respectively. nih.gov |
| Darolutamide (6) | Androgen Receptor | Full antagonist with high affinity for AR. | Interrupts multiple steps of the AR-signaling pathway. mdpi.com |
This table is for illustrative purposes and includes data on various androgen receptor antagonists to demonstrate the types of findings in this research area.
Antioxidant and Anti-inflammatory Properties
Radical Scavenging Mechanisms (e.g., 3,5-dihydroxy-4-methoxybenzyl alcohol)
A derivative of this compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has demonstrated significant potential as a radical scavenger. tandfonline.comtandfonline.comfigshare.com Theoretical studies using Density Functional Theory (DFT) have investigated its mechanisms for inactivating free radicals. tandfonline.comfigshare.com These studies indicate that DHMBA is a potent scavenger of various free radicals. tandfonline.comtandfonline.comresearchgate.net
The primary mechanisms by which phenolic compounds like DHMBA scavenge free radicals include hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and sequential proton-loss electron transfer (SPLET). tandfonline.com For DHMBA, it is suggested to be a more effective free radical scavenger through HAT and/or SPLET processes. tandfonline.com The guaiacyl moiety of DHMBA plays a significant role in its antioxidant activity, a factor that has often been overlooked. tandfonline.comtandfonline.comfigshare.com Computational studies have shown that DHMBA is an exceptional peroxyl radical scavenger, being significantly more effective than Trolox, a well-known antioxidant standard. researchgate.netmdpi.com
Cellular Protective Effects against Oxidative Stress
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to exert strong protective effects in cells against oxidative stress. tandfonline.commdpi.com It has been found to inhibit the oxidation of cultured human hepatocytes, thereby protecting the liver from damage by free radical species. tandfonline.com Furthermore, DHMBA has been observed to reduce oxidative damage linked to excessive glutamatergic neuron activity. researchgate.net
The cytoprotective capabilities of DHMBA are partly attributed to its ability to induce the expression of multiple antioxidant proteins. tandfonline.com This is achieved through the activation of the Keap1-Nrf2 pathway. tandfonline.com Studies on human kidney proximal tubular cells (HK-2) have shown that DHMBA can protect these cells from oxidative damage by reducing mitochondrial reactive oxygen species (ROS) production and preventing mitochondrial fragmentation. mdpi.com It also helps in preserving mitochondrial energy metabolism under conditions of oxidative stress. mdpi.com In enterocytes, DHMBA has been found to mitigate cold-induced injury by protecting mitochondria through both direct and indirect antioxidant activities. nih.gov
Assessment of Anti-inflammatory Activity
Phenolic compounds isolated from natural sources, including derivatives of this compound, have been evaluated for their anti-inflammatory properties. nih.gov For example, 4-hydroxy-3-methoxybenzyl alcohol, also known as vanillyl alcohol, was one of several phenolic compounds isolated from the root of Gastrodia elata that demonstrated anti-inflammatory and analgesic properties in in-vivo studies. nih.gov
The anti-inflammatory effects of these compounds are believed to be related to their ability to inhibit cyclooxygenase (COX) activity and their antioxidant capabilities. nih.gov Specifically, some of these phenolic derivatives were found to inhibit COX-I and COX-II enzymes in a dose-dependent manner. nih.gov Furthermore, research into novel synthetic derivatives, such as 5-(3-methoxybenzyl)-4-oxo-4,5-dihydro- tandfonline.comfigshare.comCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoxaline-1-carboxamide, has been conducted to develop new anti-inflammatory agents. tandfonline.com The anti-inflammatory activity of these synthetic compounds was assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophage cells. tandfonline.com
Enzyme Modulation and Metabolic Pathways
Derivatives of this compound can interact with and modulate the activity of various enzymes, thereby influencing different metabolic pathways. For instance, 2-hydroxy-3-methoxybenzyl alcohol can act as a substrate for enzymes like UDP-glucose: p-hydroxymandelonitrile-O-glucosyltransferase, leading to the formation of glucosides.
Furthermore, certain derivatives have been identified as potent inhibitors of specific enzymes. A 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold has been optimized to create compounds with nanomolar potency against 12-lipoxygenase (12-LOX) and high selectivity over other related enzymes. google.com Lipoxygenases are involved in metabolic pathways that produce bioactive metabolites implicated in inflammatory diseases and cancer. google.com
Aryl-alcohol oxidases (AAOs) are another class of enzymes that can act on this compound. These enzymes catalyze the oxidation of primary benzyl alcohols. nih.gov Two copper radical oxidases from Fusarium species have shown high activity on aryl alcohols such as this compound and 3,4-dimethoxybenzyl alcohol. d-nb.info The ability of these enzymes to oxidize such compounds suggests potential applications in biocatalysis. d-nb.info Additionally, this compound has been shown to inhibit the bacterial enzyme vanillyl alcohol dehydrogenase. biosynth.com
Substrate Specificity for Biological Enzymes
The interaction of this compound and its derivatives with various biological enzymes reveals a degree of specificity that is of interest in biocatalysis and metabolic studies. Research has shown that this compound can serve as a substrate for several oxidoreductases, although its conversion efficiency varies depending on the enzyme and the specific isomeric form of the alcohol.
Fungal aryl-alcohol oxidases (AAOs), which are involved in lignin (B12514952) degradation, have demonstrated activity towards methoxy-substituted benzyl alcohols. For instance, the AAO from Pleurotus eryngii and Pleurotus pulmonarius have been shown to effectively oxidize p-methoxybenzyl alcohol. csic.es While the primary focus is often on the para isomer due to its natural abundance in lignin, the enzymes exhibit broad substrate specificity. csic.es For example, the AAO from Bjerkandera adusta shows a different substrate preference, with higher catalytic efficiency for chlorinated benzyl alcohols, but it still acts on methoxybenzyl alcohols. csic.es
In the context of cytochrome P450 enzymes, a library of CYP102A1 variants was screened for the conversion of 3-methylanisole. semanticscholar.org This reaction yielded this compound as an intermediate product, indicating that the enzyme could perform benzylic hydroxylation. semanticscholar.org However, these CYP102A1 variants were unable to further metabolize this compound, suggesting it is a product rather than a substrate for the second step of the intended cascade reaction under the tested conditions. semanticscholar.org
Furthermore, an aryl-alcohol dehydrogenase (AAD) from the white-rot fungus Phanerochaete chrysosporium was characterized for its substrate specificity. nih.gov While the enzyme showed the highest activity towards veratryl alcohol (3,4-dimethoxybenzyl alcohol), it displayed poor reactivity with other mono-, di-, or tri-substituted methoxybenzyl alcohols. nih.gov This indicates a high degree of specificity for the substitution pattern on the aromatic ring.
The substrate tolerance of alcohol oxidases from various microbial sources has been compiled, highlighting that benzylic alcohols are generally easily oxidized due to their electronic activation. nih.gov Specifically, aryl alcohol oxidase from Pleurotus eryngii is well-suited for this type of substrate. nih.gov Vanillyl alcohol oxidase (VAO), another related enzyme, acts on 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol). nih.govmdpi.com
The following table summarizes the interaction of this compound and its related isomers with different enzymes based on available research findings.
| Enzyme | Source Organism | Substrate(s) | Activity/Specificity |
| Aryl-Alcohol Oxidase (AAO) | Pleurotus eryngii, Pleurotus pulmonarius | p-methoxybenzyl alcohol | Good substrate |
| Aryl-Alcohol Oxidase (AAO) | Bjerkandera adusta | 3-chloro-p-methoxybenzyl alcohol, 3-chlorobenzyl alcohol, p-methoxybenzyl alcohol | Higher efficiency for chlorinated substrates, but activity on methoxybenzyl alcohol |
| CYP102A1 Variants | Engineered | 3-methylanisole | Produces this compound as an intermediate |
| Aryl-Alcohol Dehydrogenase (AAD) | Phanerochaete chrysosporium | Veratryl alcohol, other methoxybenzyl alcohols | High specificity for veratryl alcohol; poor reactivity with other isomers |
| Vanillyl Alcohol Oxidase (VAO) | - | 4-hydroxy-3-methoxybenzyl alcohol | Acts on this substrate |
Biotransformation in Mammalian Systems and Pharmacokinetics (e.g., N-3-methoxybenzyl-palmitamide)
The biotransformation and pharmacokinetic profile of this compound derivatives are crucial for understanding their physiological effects. A key example is N-3-methoxybenzyl-palmitamide (MPM), a macamide derived from Lepidium meyenii (Maca). bioline.org.brajol.info Studies on the pharmacokinetics of MPM in rats have provided detailed insights into its absorption, distribution, and elimination. bioline.org.brajol.info
Following oral administration in rats, the plasma concentration-time curve of MPM exhibited double peaks, suggesting complex absorption kinetics, possibly due to enterohepatic recirculation or variable absorption along the gastrointestinal tract. bioline.org.brajol.info The absorption and elimination of MPM were found to be slow. bioline.org.brajol.info
Tissue distribution analysis revealed that the highest concentration of MPM was found in the stomach, followed by the lungs. bioline.org.brajol.info This suggests a potential for lung-targeting properties. bioline.org.brajol.info The study utilized a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the analysis of MPM in plasma and tissue samples. bioline.org.brajol.info
The key pharmacokinetic parameters of N-3-methoxybenzyl-palmitamide in rats after a single oral dose are summarized in the table below.
| Parameter | Value | Unit |
| Peak Plasma Concentration (Cmax) at 0.5 h | 600.3 ± 167.1 | ng/mL |
| Area Under the Curve (AUC0→t) | 6485.75 ± 737.72 | ng/mL•h |
| Elimination Half-life (t1/2) | 7.44 ± 1.12 | h |
Data from a pharmacokinetic study in rats. bioline.org.br
Mammalian alcohol dehydrogenases (ADHs) are known to be involved in the metabolism of a wide range of alcohols and aldehydes. nih.gov While specific studies on the direct metabolism of this compound by mammalian ADHs are not extensively detailed in the provided context, the general function of these enzymes suggests they could play a role in its biotransformation.
Advanced Analytical Methodologies for 3 Methoxybenzyl Alcohol Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed characterization of 3-Methoxybenzyl alcohol at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons typically appear in the range of δ 6.8-7.3 ppm. The benzylic protons of the -CH₂OH group are observed as a singlet around δ 4.6 ppm, and the methoxy (B1213986) group (-OCH₃) protons resonate as a sharp singlet around δ 3.8 ppm. The hydroxyl proton (-OH) signal can be variable in its position and is often seen as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbon atom of the methoxy group typically appears around δ 55 ppm. The benzylic carbon of the -CH₂OH group resonates at approximately δ 65 ppm. The aromatic carbons show signals in the region of δ 112-160 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range.
Detailed NMR data from various sources confirms these assignments. For instance, ¹³C NMR spectral data for similar compounds like 3-Hydroxy-4-methoxybenzyl alcohol has been reported, providing a reference for the chemical shifts of substituted benzyl (B1604629) alcohols. chemicalbook.com
| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.8-7.3 | 112-160 |
| Benzylic Protons (-CH₂OH) | ~4.6 | ~65 |
| Methoxy Protons (-OCH₃) | ~3.8 | ~55 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.
Key IR absorption bands for this compound include:
A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
C-H stretching vibrations of the aromatic ring are observed around 3100-3000 cm⁻¹.
Asymmetric and symmetric C-H stretching of the methoxy and methylene (B1212753) groups appear in the 2950-2850 cm⁻¹ region.
Strong absorptions due to C=C stretching in the aromatic ring are found in the 1600-1450 cm⁻¹ range.
The C-O stretching vibrations for the alcohol and the ether linkages are typically observed in the 1260-1000 cm⁻¹ region.
The NIST WebBook provides a reference gas-phase IR spectrum for this compound, which can be used for comparison and identification. nist.gov
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch | 3400-3200 (broad) |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| Methoxy/Methylene | C-H Stretch | 2950-2850 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Alcohol/Ether | C-O Stretch | 1260-1000 |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the identity of this compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of the compound in a mixture, as well as an assessment of its purity.
In mass spectrometry, this compound (molecular weight: 138.16 g/mol ) will produce a molecular ion peak (M⁺) at m/z 138. nist.govnist.gov The fragmentation pattern is also characteristic. Alcohols often undergo alpha cleavage, which for this compound would involve the loss of a hydrogen atom or the hydroxymethyl group. libretexts.orglibretexts.org Another common fragmentation pathway for alcohols is dehydration, leading to a peak at M-18. libretexts.org
GC-MS analysis of related compounds has been documented, providing insights into the chromatographic behavior and mass spectral characteristics of methoxybenzyl alcohols. recentscientific.comnih.govrsc.org The NIST Chemistry WebBook contains mass spectral data for this compound, including its electron ionization mass spectrum. nist.gov The Kovats retention index, a measure of where a compound appears on a gas chromatograph column, is also available for this compound under standard non-polar conditions. nih.gov
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of this compound. unipa.it It allows for both the quantification of the compound and its separation from impurities or other components in a mixture. helixchrom.com
Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of moderately polar compounds like this compound. sielc.comchemmethod.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
Method development for the analysis of this compound and related compounds often involves optimizing the mobile phase composition, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, to achieve the desired separation. sielc.comjpionline.org The addition of acids like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase can improve peak shape and resolution. sielc.comsielc.com For applications requiring mass spectrometric detection (LC-MS), volatile buffers such as formic acid are used instead of phosphoric acid. sielc.comsielc.com
| Parameter | Typical Conditions |
| Column | C18, C8 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |
| Additives | Trifluoroacetic Acid (TFA), Phosphoric Acid, Formic Acid |
| Detection | UV (e.g., 222 nm, 254 nm) |
| Flow Rate | 1.0 - 1.5 mL/min |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation
Optimization of Mobile Phases and Columns
The successful separation of this compound and its related compounds by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is critically dependent on the careful selection and optimization of the mobile phase and the stationary phase (column).
In reversed-phase (RP) HPLC, a common approach for analyzing compounds like 4-benzyloxy-3-methoxybenzyl alcohol involves a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile acids such as formic acid are substituted for phosphoric acid. sielc.comsielc.com The choice of organic modifier is crucial; while acetonitrile is common, ethanol (B145695) has been re-evaluated as a viable alternative. Studies have shown that ethanol-water mixtures can offer comparable chromatographic efficiency to methanol-water mobile phases for certain applications on C8 and C18 columns. researchgate.net For instance, a mobile phase of 0.1% trifluoroacetic acid in a water:acetonitrile (65:35, v/v) mixture has been successfully used with a C18 column for the isocratic elution of related compounds. researchgate.net
The column itself plays a pivotal role. C18 columns are widely used due to their hydrophobic nature, which is well-suited for the retention of moderately polar compounds like this compound. researchgate.net Specialized columns, such as the Newcrom R1, which is a reverse-phase column with low silanol (B1196071) activity, are also employed for the analysis of similar compounds like 3-hydroxy-2-methoxybenzyl alcohol and 4-benzyloxy-3-methoxybenzyl alcohol. sielc.comsielc.com The selection of the column is often guided by the specific separation requirements, including the need to resolve impurities or closely related structural isomers.
Optimization of the mobile phase composition and flow rate is a key aspect of method development. This often involves a factorial design to evaluate the effects of temperature, organic modifier concentration, and flow rate to achieve the best peak shape and resolution. researchgate.net For example, the flow rate might be optimized by constructing a van Deemter curve to determine the optimal linear velocity for the chosen column and mobile phase. researchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte | 4-Benzyloxy-3-methoxybenzyl alcohol | Related Aromatic Compounds | Metronidazole & Moxifloxacin |
| Column | Newcrom R1 | C18 (250 mm × 4.6 mm, 5 µm) | Monolithic C18 (100 × 4.6 mm) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | 0.1% Trifluoroacetic acid in Water:Acetonitrile (65:35, v/v) | Cyrene:Ethanol:0.1 M Sodium Acetate (B1210297) Buffer pH 4.25 (8:13:79, v/v/v) |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Flow Rate | Not Specified | 1.0 mL·min⁻¹ | Not Specified |
| Detection | Not Specified | UV at 276 nm | Not Specified |
| Reference | sielc.com | researchgate.net | researchgate.net |
UPLC for High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and higher resolution, making it ideal for high-throughput screening (HTS). acs.org The use of smaller particle size columns (typically sub-2 µm) in UPLC systems allows for rapid separations without sacrificing efficiency. sielc.com This is particularly advantageous in fields like metabolomics and pharmaceutical development where large numbers of samples need to be analyzed quickly. acs.orgphcog.com
For instance, UPLC coupled with mass spectrometry (UPLC-MS) has been effectively used for the rapid and accurate determination of related compounds like 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) in complex matrices. researchgate.netresearchgate.net The high-throughput nature of UPLC-MS enables the efficient screening of numerous samples, which is crucial in areas such as food analysis and drug discovery. researchgate.netbohrium.com The development of UPLC methods often involves the use of rapid gradient elution profiles to separate a wide range of compounds in a short time frame. For example, a method for analyzing different processed products from a plant rhizome used a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile over a 10-minute run time on a UPLC HSS T3 column. phcog.com
The transition from HPLC to UPLC can significantly reduce analysis time. For example, a standard 96-well plate that might take 16-18 hours to analyze by HPLC can be processed much faster with UPLC systems, sometimes with method development times as short as 20-30 seconds. acs.org
| Parameter | UPLC Method for DHMBA | UPLC Method for Phytochemical Profiling |
| Instrumentation | UPLC-QqQ/MS | UHPLC/Q-TOF-MS |
| Column | Not Specified | ACQUITY™ UPLC HSS T3 (100mm × 2.1mm, 1.8 µm) |
| Mobile Phase | Optimized solvent system | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Flow Rate | Optimized | 0.3 mL/min |
| Key Advantage | Rapid and accurate determination | High-throughput analysis of complex mixtures |
| Reference | researchgate.netresearchgate.net | phcog.com |
Column Chromatography for Isolation and Purification
Column chromatography is a fundamental and widely used technique for the isolation and purification of compounds from mixtures on a laboratory scale. magritek.combanglajol.info This method separates components based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina, while being eluted with a mobile phase (solvent). rsc.org
In the context of natural product chemistry, column chromatography is instrumental in isolating specific compounds from crude plant extracts. For example, 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol) has been isolated from the ether and ethyl acetate fractions of Gastrodia elata root extracts using column chromatography. nih.gov The process generally involves packing a column with the stationary phase, loading the sample mixture onto the top of the column, and then passing a solvent or a gradient of solvents through the column to elute the separated compounds. banglajol.info The fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound. magritek.com
The choice of solvent system is critical for achieving good separation. For the purification of synthetic products, such as pyrazole (B372694) derivatives, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate on a silica gel column. rsc.org The polarity of the solvent mixture is often gradually increased to elute compounds with increasing polarity.
Preparative Scale Separations
When larger quantities of a purified compound are required for further research or development, analytical scale separations are scaled up to a preparative scale. sielc.comresearchgate.net Preparative chromatography aims to isolate and purify significant amounts of a target compound, from milligrams to kilograms. researchgate.net
Both liquid chromatography (LC) and supercritical fluid chromatography (SFC) are employed for preparative-scale separations. researchgate.net The principles of separation are the same as in analytical chromatography, but larger columns and higher flow rates are used to accommodate the increased sample load. researchgate.netwaters.com A critical aspect of scaling up is maintaining the resolution achieved at the analytical scale. waters.com This requires careful adjustment of parameters such as column dimensions, flow rate, and sample concentration. waters.com
For instance, a method developed on an analytical C18 column can be scaled up to a preparative C18 column to isolate larger quantities of the target compound. waters.com The use of columns with Optimum Bed Density (OBD) technology can help ensure that the chromatographic profile on the preparative scale closely mirrors the analytical separation, simplifying the process of fraction collection. waters.com
| Technique | Scale | Typical Application | Key Consideration |
| Column Chromatography | Laboratory (mg to g) | Isolation of natural products, purification of synthetic compounds. | Selection of appropriate stationary and mobile phases. |
| Preparative HPLC/SFC | Laboratory to Industrial (g to kg) | Purification of drug candidates, isolation of high-value compounds. | Maintaining resolution during scale-up from analytical methods. |
Advanced Characterization Techniques
Following isolation and purification, advanced analytical techniques are employed to confirm the identity, empirical formula, and purity of this compound.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. stackexchange.com This information is then used to calculate the compound's empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. brainkart.compreparatorychemistry.com
The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. From the masses of CO₂ and H₂O, the masses and subsequently the moles of carbon and hydrogen in the original sample can be calculated. libretexts.org If other elements are present, other methods are used for their determination.
For this compound (C₈H₁₀O₂), the theoretical elemental composition is approximately 69.55% carbon, 7.30% hydrogen, and 23.15% oxygen. nih.govnist.gov Experimental results from elemental analysis should be in close agreement with these theoretical values to confirm the empirical formula. stackexchange.com
Steps for Determining Empirical Formula from Elemental Analysis Data:
Assume a 100g sample: The percentage composition of each element is converted directly to grams. brainkart.compreparatorychemistry.com
Convert mass to moles: The mass of each element is divided by its atomic mass to find the number of moles. brainkart.compreparatorychemistry.com
Find the simplest whole-number ratio: The mole value of each element is divided by the smallest mole value obtained. brainkart.compreparatorychemistry.com
Adjust to whole numbers: If the ratios are not whole numbers, they are multiplied by a small integer to obtain whole numbers, which then become the subscripts in the empirical formula. brainkart.compreparatorychemistry.com
Purity Assessment by Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. metasci.ca In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase (carrier gas) and a stationary phase coated on the inside of the column. scholarsresearchlibrary.com
A pure compound should ideally produce a single, sharp peak in the chromatogram. The presence of additional peaks indicates the presence of impurities. scholarsresearchlibrary.com The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.
For this compound, a typical GC method might use a capillary column such as an HP-5MS. nist.gov The oven temperature is programmed to increase over time to ensure the elution of all components within a reasonable time frame. nist.gov The detector, often a flame ionization detector (FID) or a mass spectrometer (MS), records the signal as the components elute from the column. GC-MS is particularly useful as it provides both retention time data for quantification and mass spectral data for the identification of the main compound and any impurities. scholarsresearchlibrary.comepa.gov
| Technique | Information Obtained | Principle | Relevance to this compound |
| Elemental Analysis | Empirical Formula | Combustion of the sample and measurement of resulting CO₂ and H₂O. | Confirms the ratio of C, H, and O atoms in the molecule. |
| Gas Chromatography (GC) | Purity Assessment | Separation of volatile components based on partitioning between a mobile gas phase and a stationary phase. | Determines the percentage purity and identifies volatile impurities. |
Quality Control and Validation in Research
In the scientific investigation of this compound, the reliability and accuracy of analytical data are paramount. Rigorous quality control (QC) and method validation are indispensable for ensuring that research findings are both reproducible and defensible. These processes establish and maintain the integrity of analytical measurements, providing a high degree of confidence in the data generated. The main objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose. europa.eu
Reference Standards and Material Purity
The foundation of accurate quantitative analysis is the use of high-purity reference standards. A reference standard is a highly characterized material used as a measurement base. For this compound, certified reference materials (CRMs) are available from various commercial suppliers. These standards come with a certificate of analysis (COA) that details the material's purity and the methods used for its characterization. aksci.compharmaffiliates.com Purity is often determined using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and it is a critical parameter for the accurate calibration of analytical instruments. tcichemicals.comsigmaaldrich.com
The National Institute of Standards and Technology (NIST) also provides comprehensive data for this compound, which can serve as a reference for its physicochemical properties. nist.govnist.gov The use of well-characterized reference standards is the first step in achieving accurate analytical results.
Table 1: Examples of Commercially Available this compound Reference Standards
| Supplier | Product Number | Purity Specification | Analytical Method |
| Sigma-Aldrich | M11006 | 98% | Not specified |
| Tokyo Chemical Industry (TCI) | M1101 | >97.0% | GC |
| Alfa Aesar (Thermo Scientific) | A14780 | 97+% | Not specified |
| AK Scientific, Inc. | G151 | 98% | GC |
This table is illustrative and based on publicly available data from suppliers. Purity and methods may vary by lot.
Method Validation Parameters
Before an analytical method is used for routine analysis in a research setting, it must undergo a thorough validation process to confirm its performance characteristics. europa.eu This validation is typically performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures". europa.eujneonatalsurg.com The key parameters evaluated during method validation for an analyte like this compound are detailed below.
Specificity: This ensures that the analytical signal is solely from the analyte of interest (this compound) and not from any other components that may be present in the sample matrix, such as impurities, degradation products, or other excipients. jpionline.org
Linearity: Linearity demonstrates a direct proportionality between the concentration of this compound and the analytical response over a specified range. rjptonline.org This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be greater than 0.999. jneonatalsurg.comrjptonline.org
Range: The range is the interval between the upper and lower concentrations of this compound for which the analytical method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined by analyzing samples with a known concentration of this compound (e.g., a spiked matrix or a CRM) and calculating the percent recovery. researchgate.net Acceptance criteria for accuracy are often set between 98.0% and 102.0%. jneonatalsurg.com
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment. rsc.org
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. rsc.orgaustinpublishinggroup.com An RSD of less than 2% is often required. jneonatalsurg.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with suitable precision and accuracy. austinpublishinggroup.com These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. austinpublishinggroup.com
Table 2: Typical Validation Parameters for HPLC-based Analysis of Benzyl Alcohol Derivatives
| Validation Parameter | Typical Range/Value | Acceptance Criterion | Reference |
| Linearity (Correlation Coefficient, R²) | 0.9995 - 0.99996 | > 0.999 | jneonatalsurg.comaustinpublishinggroup.com |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within specified range | jneonatalsurg.com |
| Precision (RSD %) | < 2.0% | < 2.0% | jneonatalsurg.comrsc.org |
| LOD (µg/mL) | 0.86 - 507.49 ng/mL | Method dependent | jneonatalsurg.comaustinpublishinggroup.com |
| LOQ (µg/mL) | 2.5 - 1.54 µg/mL | Method dependent | jneonatalsurg.comaustinpublishinggroup.com |
Note: The values in this table are examples derived from validation studies of benzyl alcohol and related compounds and represent typical targets for a validated method.
Inter-laboratory Comparisons and Proficiency Testing
These studies are crucial for standardizing analytical procedures across different research groups. Data from such comparisons can reveal systematic biases in a particular method or laboratory and help establish consensus values for material properties. Studies have shown that the relative standard deviation (RSD) between laboratories tends to increase as the concentration of the analyte decreases, a phenomenon that must be considered when comparing results. dea.gov While specific inter-laboratory studies for this compound are not widely published, the principles of such programs are a cornerstone of analytical quality assurance in fields like environmental and pharmaceutical analysis. dea.gov
Quality Assurance and Control Charting
Ongoing quality assurance (QA) is necessary to ensure that a validated analytical method remains in a state of control over time. A key tool for this is the use of control charts. In the context of this compound research, this involves the routine analysis of a quality control (QC) sample with a known concentration alongside the unknown research samples.
The results of the QC sample are plotted on a control chart over time. The chart includes a central line (the known concentration) and upper and lower control limits (typically ±2 or ±3 standard deviations from the mean). If a QC sample result falls outside these limits, it indicates a potential problem with the analytical process, such as instrument drift, reagent degradation, or operator error. This triggers an investigation to identify and rectify the issue before proceeding with further sample analysis. researchgate.net This continuous monitoring ensures the long-term reliability and integrity of the data generated in the research of this compound. researchgate.netnih.gov
Computational and Theoretical Studies on 3 Methoxybenzyl Alcohol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, photophysical properties, and reactivity of molecules like 3-methoxybenzyl alcohol.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net By approximating the complex many-electron problem, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine its optimized molecular geometry, bond lengths, and bond angles in the ground state. researchgate.netdergipark.org.tr
These calculations provide a detailed picture of the electron distribution within the molecule. The electronic structure is fundamental to understanding the molecule's stability and chemical behavior. Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra, providing insights into the photophysical properties of the molecule by identifying the energies of electronic transitions. dergipark.org.trresearchgate.netmdpi.com Studies on structurally similar compounds have demonstrated a strong correlation between theoretical spectra obtained by DFT methods and experimental data. mdpi.com The analysis of vibrational spectra through DFT also helps in assigning experimental infrared (IR) and Raman spectral bands to specific molecular vibrations. dergipark.org.tr
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. physchemres.orgscience.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Significance |
|---|---|---|---|---|
| Perylene Derivative | - | - | 2.96 | Indicates moderate reactivity and stability. researchgate.net |
| Iron(III) Porphyrin Complex | - | - | 0.9042 | A small gap suggests high reactivity and improved conjugation. physchemres.org |
| Nitro-substituted Oxadiazole | - | - | 0.114 | A very small gap indicates high reactivity, correlating with observed biological activity. tandfonline.com |
Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. science.govhbni.ac.in In this compound, the methoxy (B1213986) group (-OCH₃) acts as an electron-donating group, while the benzene (B151609) ring and the hydroxymethyl group (-CH₂OH) can act as the electron-accepting moiety.
The occurrence and characteristics of ICT can be investigated using computational methods. DFT calculations can map the electron density distribution in both the ground state (S₀) and the first excited state (S₁), revealing how the charge distribution changes upon excitation. researchgate.net A significant redistribution of charge density from the donor to the acceptor moiety in the excited state is a hallmark of ICT. hbni.ac.in The properties of the ICT state are often highly sensitive to the surrounding environment, particularly the polarity of the solvent. researchgate.net This solvent-dependent shift in fluorescence emission (solvatochromism) is a key experimental indicator of ICT and can be correlated with theoretical calculations. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques extend beyond quantum mechanics to predict the behavior of molecules in condensed phases, such as in different solvents, and to model the course of chemical reactions.
The chemical properties of this compound, such as its acidity (pKa), can be significantly influenced by the polarity of the solvent. Solvents can stabilize the protonated and deprotonated forms of the alcohol to different extents, thereby shifting the acid-base equilibrium. For example, polar protic solvents can form hydrogen bonds with the hydroxyl group and the corresponding alkoxide, affecting the ease of proton dissociation.
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of molecules in solution without the need for extensive experimental data. scm.commostwiedzy.pl The model calculates the chemical potential of a compound in a liquid phase, allowing for the prediction of properties like solubility, partition coefficients (logP), and vapor pressure. scm.com By simulating the interaction of the this compound molecule with a virtual conductor, COSMO-RS generates a screening charge density profile (σ-profile) which characterizes the molecule's polarity. This profile is then used to calculate its behavior in various real solvents. ua.pt This approach is valuable for screening solvents and for understanding how solvent choice can influence properties like acidity and solubility. researchgate.net
| Solvent | Polarity Type | Predicted Effect on Acidity (pKa) | Predicted Effect on Solubility |
|---|---|---|---|
| Water | Polar Protic | Increases acidity (lowers pKa) by stabilizing the alkoxide ion. | Sparingly soluble. |
| Ethanol (B145695) | Polar Protic | Decreases acidity (raises pKa) compared to water by stabilizing the protonated form. | Soluble. |
| Acetonitrile (B52724) | Polar Aprotic | Intermediate effect, less stabilization of ions compared to protic solvents. | Soluble. |
| Toluene (B28343) | Nonpolar | Significantly decreases acidity (high pKa) due to poor ion stabilization. | Expected to be soluble. |
Computational modeling is a vital tool for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. By mapping the potential energy surface of a reaction, these methods can identify transition states, calculate activation energy barriers, and determine the most favorable reaction pathways. beilstein-journals.orgresearchgate.net
For instance, in the oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes, computational studies can help to understand the role of the catalyst and the oxidant. scispace.com Theoretical calculations can model the interaction of the alcohol with the reactive species, revealing the step-by-step mechanism, including the formation of intermediates and the breaking and forming of bonds. beilstein-journals.org Hammett studies, which correlate reaction rates with substituent electronic effects, can be complemented by computational analyses that calculate charge distribution in transition states. dtu.dk Such studies on related benzyl alcohols have shown that a build-up of positive charge in the transition state can be predicted computationally, which aligns with experimental observations of how electron-donating or -withdrawing groups affect reactivity. dtu.dk These predictive capabilities are crucial for designing new synthetic routes and optimizing reaction conditions.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in the fields of medicinal chemistry and materials science. By correlating the chemical structure of a molecule with its biological activity or physical properties, SAR provides a rational basis for the design of new and improved chemical entities. For this compound and its derivatives, computational SAR studies, including in silico screening and molecular docking, have been instrumental in predicting their potential as therapeutic agents and understanding their mechanism of action at a molecular level.
In Silico Screening and Design of Derivatives
In silico screening has become a cornerstone of modern drug discovery and materials science, enabling the rapid assessment of large virtual libraries of compounds for their potential biological activity and pharmacokinetic properties. This computational approach significantly reduces the time and cost associated with traditional experimental screening. For derivatives of this compound, in silico methods are employed to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for the development of new drugs.
While specific in silico screening studies focused solely on a broad range of this compound derivatives are not extensively documented in publicly available literature, the principles of such screening can be illustrated through studies on closely related compounds. For instance, in silico ADMET analysis has been performed on a series of benzyl alcohol derivatives to evaluate their potential as antifungal agents. dergipark.org.tr In such studies, various molecular descriptors are calculated to predict properties like aqueous solubility, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes. dergipark.org.tr These predictions help in prioritizing which derivatives are most likely to have favorable drug-like properties and are therefore worthy of synthesis and further experimental testing.
Molecular Docking for Biological Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule, such as this compound or its derivatives, might interact with a biological macromolecule, typically a protein or a nucleic acid. This method provides valuable information about the binding mode, binding affinity, and the specific interactions that stabilize the complex.
A notable example of molecular docking studies on a closely related compound is the investigation of 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol) with glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme that is a potential target for antimicrobial agents. semanticscholar.orgresearchgate.net In this study, the compound was docked into the active site of the enzyme to understand the structural basis for its observed antibacterial activity. semanticscholar.orgresearchgate.net The docking results revealed that the compound fits well within the binding pocket and forms several key interactions with the surrounding amino acid residues. semanticscholar.orgresearchgate.net
Specifically, hydrogen bonds were predicted to form between the hydroxyl and methoxy groups of the ligand and amino acid residues such as ASP123 and GLY99 in the active site of GlcN-6-P synthase. semanticscholar.org The binding energy for this interaction was calculated to be -28.0758 kcal/mol, indicating a favorable binding event. semanticscholar.org Such detailed interaction maps are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.
In another study, this compound itself was identified as a substrate for a novel alcohol oxidase from Aspergillus terreus. plos.org Molecular docking studies were performed to understand the substrate specificity of this enzyme. The results indicated that this compound can bind within the active site of the alcohol oxidase, which is consistent with the experimental observation that the enzyme can oxidize this substrate. plos.org
Table 1: Molecular Docking Interaction Data for 4-hydroxy-3-methoxybenzyl alcohol with Glucosamine-6-Phosphate Synthase
| Interacting Residue | Interaction Type |
| ASP123 | Hydrogen Bond |
| GLY99 | Hydrogen Bond |
Data sourced from a study on benzyl alcohol derivatives and their interaction with GlcN-6-P synthase. semanticscholar.org
Reaction Kinetics Modeling
The study of reaction kinetics provides critical information about the rates of chemical reactions and the factors that influence them. For this compound, understanding its reaction kinetics is important for optimizing synthetic procedures and for predicting its stability and transformation in various environments. Computational modeling of reaction kinetics can offer a deeper understanding of the reaction mechanism at a molecular level.
Furthermore, kinetic studies of aryl-alcohol oxidases have shed light on the enzymatic oxidation of related compounds. nih.gov For example, the oxidation of 3-chloro-4-methoxybenzyl alcohol by these enzymes was found to follow a ping-pong mechanism. nih.gov This type of kinetic behavior implies a specific sequence of substrate binding and product release. Although this study did not directly involve this compound, the mechanistic insights gained are valuable for predicting how it might be processed by similar enzyme systems. The reaction kinetics are influenced by the nature of the electron-donating or withdrawing groups on the benzyl ring, which affects the stability of reaction intermediates. upc.edu
Kinetic models for the oxidation of methoxy-substituted benzyl alcohols often incorporate parameters such as substrate concentration, catalyst loading, and temperature. For example, in the photocatalytic oxidation of 4-methoxybenzyl alcohol, a Langmuir-Hinshelwood kinetic model was successfully applied to fit the experimental data. acs.org This model accounts for the adsorption of the reactant onto the catalyst surface and the subsequent surface reaction. Similar modeling approaches could be adapted to describe the kinetics of reactions involving this compound, providing a quantitative framework for predicting reaction rates under different conditions.
Environmental Fate and Ecotoxicological Assessment of 3 Methoxybenzyl Alcohol
Degradation Pathways in Environmental Systems
3-Methoxybenzyl alcohol, an aromatic compound, can be broken down in the environment through several pathways, primarily driven by microbial activity and sunlight.
The biodegradation of benzyl (B1604629) alcohols, including methoxy-substituted isomers, is often initiated by microbial oxidation. Microorganisms such as bacteria and fungi possess enzymes capable of transforming these compounds. Aryl-alcohol oxidases (AAOs) are a key class of flavoenzymes that catalyze the oxidation of various benzylic alcohols into their corresponding aldehydes. nih.gov This is typically the first and rate-limiting step in the degradation pathway. For instance, fungal AAOs from species like Pleurotus eryngii efficiently oxidize p-methoxybenzyl alcohol. nih.gov
Following the initial oxidation to 3-methoxybenzaldehyde (B106831), further oxidation can occur to form 3-methoxybenzoic acid. This acid can then enter central metabolic pathways, such as the β-ketoadipate pathway, where the aromatic ring is cleaved, ultimately leading to mineralization into carbon dioxide and water. mdpi.com While direct biodegradation data for this compound is limited, studies on its isomer, 4-methoxybenzyl alcohol, show that it is readily biodegradable, with an 87% reduction in 28 days under aerobic conditions. sigmaaldrich.com This suggests that this compound is also likely to be susceptible to microbial degradation.
Table 1: Biodegradation Data for a Related Isomer
| Compound | Test Type | Duration | Result | Reference |
|---|---|---|---|---|
| 4-Methoxybenzyl alcohol | Aerobic Biodegradability (OECD Test Guideline 310) | 28 days | 87% degradation (Readily biodegradable) | sigmaaldrich.com |
Photodegradation, the breakdown of chemicals by light, is another significant environmental fate process for this compound. This can occur through two main mechanisms:
Direct Photolysis : The molecule itself absorbs ultraviolet (UV) radiation from the sun, leading to an excited state that can result in bond cleavage and degradation.
Indirect Photolysis : The degradation is facilitated by other light-activated substances in the environment, known as photosensitizers. Key reactive species involved in indirect photolysis in aquatic environments include hydroxyl radicals (•OH) and singlet oxygen (¹O₂). Research on the photodegradation of a lignin (B12514952) model compound containing this compound moieties has shown that singlet state processes can be significant. cdnsciencepub.com
Studies on the photooxidation of substituted benzyl alcohols have confirmed their susceptibility to these processes. unipa.it For example, the photocatalytic oxidation of 4-methoxybenzyl alcohol in the presence of titanium dioxide (TiO₂) leads to the formation of p-anisaldehyde. researchgate.net Similarly, the photochemistry of 4-methoxybenzyl alcohol on silica (B1680970) nanoparticle surfaces, a model for environmental solids, has been shown to generate singlet molecular oxygen, which can contribute to the degradation of other organic pollutants. researchgate.net
Environmental Distribution and Mobility
The distribution and mobility of this compound in the environment are governed by its physical and chemical properties, such as its water solubility and its octanol-water partition coefficient (LogP). It is described as being soluble in ether and alcohol but insoluble in water. fishersci.at The predicted octanol-water partition coefficient (XLogP3) is 1.2, which indicates a low to moderate tendency to partition from water into organic matter like soil, sediment, and biota. nih.gov
Due to its low water solubility, a significant portion of this compound released into aquatic systems may adsorb to suspended solids and sediment. fishersci.at Its mobility in soil is expected to be limited by adsorption to soil organic carbon. Volatilization from water surfaces is not expected to be a major fate process given its boiling point of 259 °C and its structure. sigmaaldrich.com
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₀O₂ | nih.gov |
| Molecular Weight | 138.16 g/mol | nih.gov |
| Water Solubility | Insoluble | fishersci.at |
| XLogP3 (Octanol-Water Partition Coefficient) | 1.2 | nih.gov |
| Boiling Point | 259 °C | sigmaaldrich.com |
Ecotoxicity and Environmental Impact Factors
Specific ecotoxicity data for this compound are scarce in publicly available literature. thermofisher.comthermofisher.com However, environmental risk assessments have been conducted on closely related compounds, such as 4-methoxybenzyl alcohol and 3,4-dimethoxybenzyl alcohol, which were evaluated as potential tracers for the offshore oil and gas industry. unit.noresearchgate.net
In these studies, the acute toxicity was measured on the marine algae Skeletonema costatum and a rainbow trout gill cell line (RTgill-W1). unit.no The ecotoxicological data were then used in the Dynamic Risk and Effects Assessment Model (DREAM) to calculate the Environmental Impact Factor (EIF), a measure of potential environmental risk. unit.noresearchgate.net The results suggested a low environmental risk for these methoxybenzyl alcohols at expected concentrations. unit.noresearchgate.net Another study measured the toxicity of silica nanoparticles modified with 4-methoxybenzyl alcohol on the marine bacterium Vibrio fischeri, which is a common method for assessing the ecotoxicity of substances. researchgate.net
Table 3: Ecotoxicity Data for Related Methoxybenzyl Alcohols
| Compound | Organism | Endpoint | Result | Reference |
|---|---|---|---|---|
| 4-Methoxybenzyl alcohol | Skeletonema costatum (Marine Algae) | Growth Inhibition | Considered low risk in environmental assessment models | unit.no |
| 3,4-Dimethoxybenzyl alcohol | Skeletonema costatum (Marine Algae) | Growth Inhibition | Considered low risk in environmental assessment models | unit.no |
| 4-Methoxybenzyl alcohol | RTgill-W1 (Rainbow Trout Gill Cell Line) | Cell Viability | Considered low risk in environmental assessment models | unit.no |
| 3,4-Dimethoxybenzyl alcohol | RTgill-W1 (Rainbow Trout Gill Cell Line) | Cell Viability | Considered low risk in environmental assessment models | unit.no |
| 4-Methoxybenzyl alcohol-modified silica | Vibrio fischeri (Marine Bacterium) | Inhibition of Luminescence | Toxicity evaluated as part of photochemical study | researchgate.net |
Q & A
Q. What are common synthetic routes for 3-Methoxybenzyl alcohol in laboratory settings?
A four-step synthesis involves starting with this compound: (1) treatment with butyl lithium and iodine to form a halogenated intermediate, (2) oxidation using Jones' reagent (CrO₃ in H₂SO₄) to yield an aldehyde, (3) demethylation with boron tribromide (BBr₃), and (4) coupling with allyl bromide under basic conditions. This method is critical for generating derivatives for bioactive conformation studies .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
High-Performance Liquid Chromatography (HPLC) with >98% purity thresholds, Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing methoxy and benzyl protons), and Infrared Spectroscopy (IR) to identify functional groups (e.g., -OH and aromatic C-H stretches). Mass spectrometry (MS) validates molecular weight (124.14 g/mol) .
Q. What safety protocols are essential when handling this compound?
Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work in a well-ventilated fume hood to avoid vapor inhalation. Store in airtight containers away from heat/light. Dispose of waste via certified chemical disposal services to prevent environmental contamination .
Q. How does this compound behave in oxidation reactions under catalytic conditions?
In aerobic oxidations using Cu nanoparticles supported on zeolites, this compound shows a turnover frequency (TOF) of 19 h⁻¹, comparable to benzyl alcohol. The methoxy group’s electron-donating properties enhance substrate interactions with catalytic sites .
Advanced Research Questions
Q. How does the position of methoxy substitution influence enzymatic oxidation kinetics?
In alcohol oxidase studies, this compound exhibits a binding energy of 274.12 kJ·mol⁻¹ and a catalytic efficiency (kₐₜ/Kₘ) lower than its 4-methoxy counterpart. The meta-substitution reduces steric compatibility with the enzyme’s active site, which prefers para-substituted analogs .
Q. What methodological considerations are critical for kinetic studies of this compound dehydrogenase activity?
Use 20 mM CAPS/NaOH buffer (pH 9.4) with 5 mM β-mercaptoethanol and 100 mM NaCl to maintain enzyme stability. Monitor reaction velocity via spectrophotometric NAD⁺ reduction at 340 nm. Substituent electronegativity (e.g., -NO₂ vs. -OCH₃) correlates linearly with reaction rates .
Q. How can computational modeling clarify structure-activity relationships in this compound derivatives?
Molecular docking simulations (e.g., MolDock scoring) reveal that Tyr 55 and Phe 98 residues in alcohol oxidase facilitate cation-π interactions with the aromatic ring. Meta-substitution disrupts these interactions compared to para-substitution, lowering catalytic efficiency .
Q. What role does this compound play in polymer-supported synthesis?
It serves as a precursor for 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) resin, enabling selective benzyl ether cleavage via DDQ oxidation. This resin is used in solid-phase organic synthesis to anchor substrates while allowing controlled release of intermediates .
Notes on Contradictions and Methodological Gaps
- Catalytic Efficiency Discrepancies : reports high TOF values for Cu-catalyzed oxidation, while highlights lower enzymatic efficiency for this compound compared to its para-isomer. This suggests substrate-enzyme compatibility is more sensitive to substituent position than heterogeneous catalysis.
- Synthetic Complexity : The four-step synthesis () requires stringent anhydrous conditions for BBr₃-mediated demethylation, contrasting with simpler photocatalytic methods (), which lack detailed yield data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
